molecular formula C9H12O4 B14480836 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid CAS No. 65838-76-8

5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid

Cat. No.: B14480836
CAS No.: 65838-76-8
M. Wt: 184.19 g/mol
InChI Key: QKLLCKCITLGDDQ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid: is a heterocyclic organic compound with a unique structure that includes a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with malonic acid in the presence of a strong acid catalyst can yield the desired oxolane ring structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives can be used as probes to investigate biological processes.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
  • (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Comparison: Compared to similar compounds, 5-Methyl-2-oxo-3-(prop-2-en-1-yl)oxolane-3-carboxylic acid stands out due to its unique oxolane ring structure This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development

Properties

CAS No.

65838-76-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-3-4-9(7(10)11)5-6(2)13-8(9)12/h3,6H,1,4-5H2,2H3,(H,10,11)

InChI Key

QKLLCKCITLGDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)O

Origin of Product

United States

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